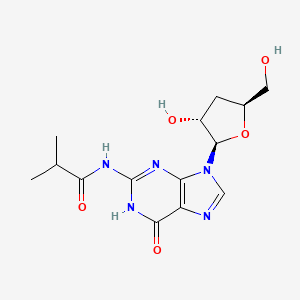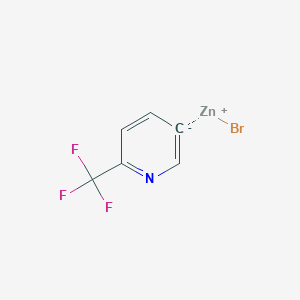
3'-Deoxy-N-(2-methylpropanoyl)guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Deoxy-N-(2-methylpropanoyl)guanosine is a modified nucleoside compound. It is structurally derived from guanosine, a purine nucleoside, by replacing the hydroxyl group at the 3’ position with a hydrogen atom and attaching a 2-methylpropanoyl group to the nitrogen atom. This modification imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-N-(2-methylpropanoyl)guanosine typically involves multiple steps. The starting material is guanosine, which undergoes selective deoxygenation at the 3’ position. This can be achieved using reagents such as tributyltin hydride in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 3’-deoxyguanosine is then subjected to acylation with 2-methylpropanoic anhydride or 2-methylpropanoic acid chloride in the presence of a base like pyridine to yield the final product .
Industrial Production Methods
Industrial production of 3’-Deoxy-N-(2-methylpropanoyl)guanosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3’-Deoxy-N-(2-methylpropanoyl)guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanine base, particularly at the 2-amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the guanine base.
Reduction: Reduced forms of the guanine base.
Substitution: Alkylated derivatives of the guanine base.
科学的研究の応用
3’-Deoxy-N-(2-methylpropanoyl)guanosine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and modified oligonucleotides.
Biology: Studied for its role in modulating nucleic acid interactions and as a probe for studying DNA and RNA structures.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry.
作用機序
The mechanism of action of 3’-Deoxy-N-(2-methylpropanoyl)guanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid synthesis. This leads to the inhibition of DNA and RNA polymerases, ultimately affecting cellular replication and transcription processes. The compound may also interact with specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects .
類似化合物との比較
Similar Compounds
3’-Deoxyguanosine: Lacks the 2-methylpropanoyl group but shares the deoxygenation at the 3’ position.
2’-Deoxyguanosine: Similar structure but with a hydroxyl group at the 2’ position instead of the 3’ position.
Guanosine: The parent compound with hydroxyl groups at both the 2’ and 3’ positions.
Uniqueness
3’-Deoxy-N-(2-methylpropanoyl)guanosine is unique due to the presence of the 2-methylpropanoyl group, which imparts distinct chemical properties and enhances its biological activity compared to its analogs .
特性
CAS番号 |
157025-66-6 |
|---|---|
分子式 |
C14H19N5O5 |
分子量 |
337.33 g/mol |
IUPAC名 |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H19N5O5/c1-6(2)11(22)17-14-16-10-9(12(23)18-14)15-5-19(10)13-8(21)3-7(4-20)24-13/h5-8,13,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)/t7-,8+,13+/m0/s1 |
InChIキー |
QSXPVQGZAJGZPJ-HHURGBBESA-N |
異性体SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)CO)O |
正規SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14100483.png)
![3-(2-hydroxy-4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14100491.png)


![[(2S)-1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B14100520.png)
![6-hydroxy-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14100523.png)
![1-(4-Tert-butylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100530.png)
![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14100544.png)


![N-(3-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14100556.png)
![1,7-dimethyl-8-phenyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14100562.png)
![1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100572.png)
![4-[(4-Bromophenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-{3-[(prop-2-en-1-yl)oxy]phenyl}pyrrolidine-2,3-dione](/img/structure/B14100573.png)
